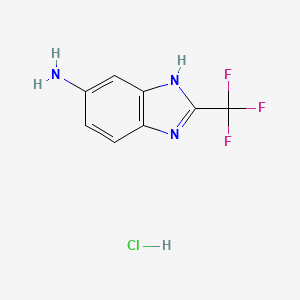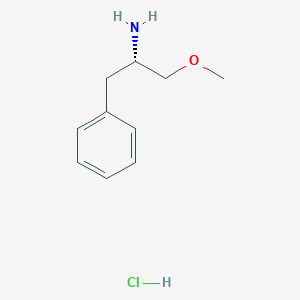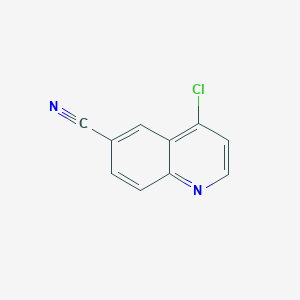
4-Chloroquinoline-6-carbonitrile
Übersicht
Beschreibung
4-Chloroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 g/mol . It is a solid substance that is stored at 2-8 degrees Celsius .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-6-carbonitrile and its derivatives is a topic of ongoing research. While specific synthesis methods for 4-Chloroquinoline-6-carbonitrile were not found in the search results, there are studies on the synthesis of related compounds, such as chloroquinoline-3-carbonitrile derivatives .
Molecular Structure Analysis
The InChI code for 4-Chloroquinoline-6-carbonitrile is 1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
4-Chloroquinoline-6-carbonitrile is a solid substance that is stored at 2-8 degrees Celsius . Its molecular weight is 188.62 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
4-Chloroquinoline-6-carbonitrile derivatives are involved in various synthetic methods and chemical reactions. These reactions include those of chloro substituents at different positions and reactions involving the cyano substituent. Such reactions are used in the production of biologically active compounds (Mekheimer et al., 2019).
Application in Cancer Research
Compounds derived from 4-Chloroquinoline-6-carbonitrile, like 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile, function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. They have shown potential in inhibiting HER-2 kinase and the growth of HER-2 positive cells, indicating their application in cancer research (Tsou et al., 2005).
Optoelectronic and Nonlinear Properties
Studies on hydroquinoline derivatives, including those related to 4-Chloroquinoline-6-carbonitrile, focus on their structural, electronic, optical, and charge transport properties. Their potential as efficient multifunctional materials in optoelectronics and nonlinear optics is highlighted (Irfan et al., 2020).
Photophysical and Spectroscopic Studies
4-Chloroquinoline-6-carbonitrile derivatives are studied for their photophysical properties. Investigations include the synthesis and study of new fluorescent compounds containing 1,2,3-triazole moiety. These studies focus on structural parameters, spectroscopic properties, and absorption-emission characteristics (Singh, Singh, & Khurana, 2017).
Antimalarial Research
Derivatives of 4-Chloroquinoline-6-carbonitrile have been evaluated for antimalarial activity. The synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile derivatives and their efficacy in antimalarial applications highlight the potential of these compounds in medical research (Mani & Rajendran, 2017).
Catalysis and Chemical Synthesis
Palladium-catalyzed synthesis of functionalized quinolines from 4-Chloroquinoline-6-carbonitrile derivatives is an area of interest. These syntheses yield products that are of biological interest and can be applied in various chemical processes (Wang, Tang, Li, & Wang, 2015).
Eigenschaften
IUPAC Name |
4-chloroquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRGXIDFVYOCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608059 | |
| Record name | 4-Chloroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-6-carbonitrile | |
CAS RN |
219763-83-4 | |
| Record name | 4-Chloroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

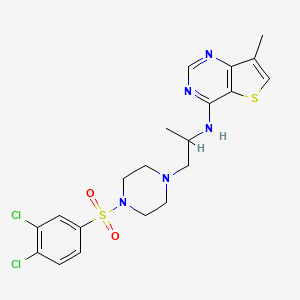
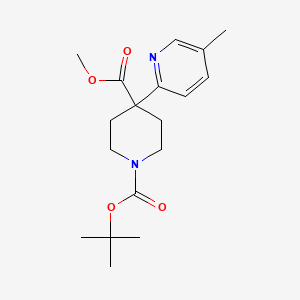
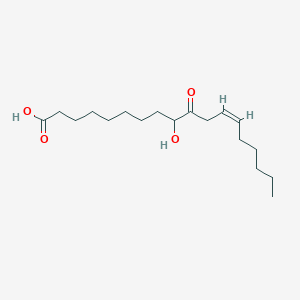
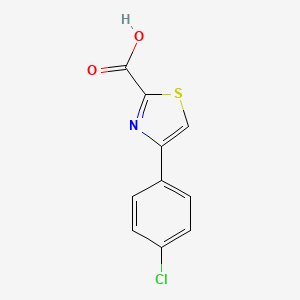
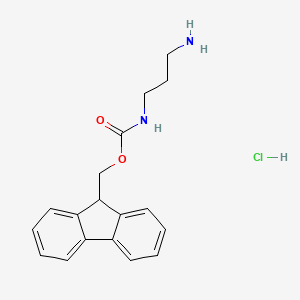
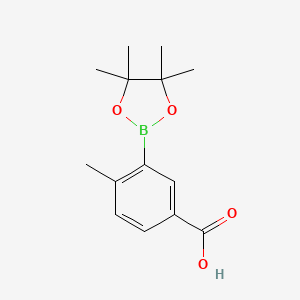
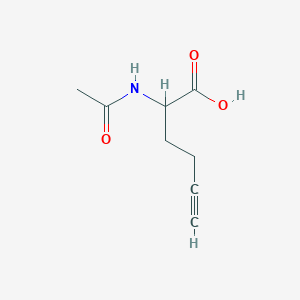
![2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane](/img/structure/B1369442.png)
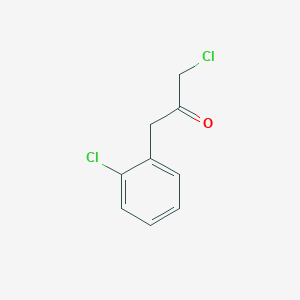
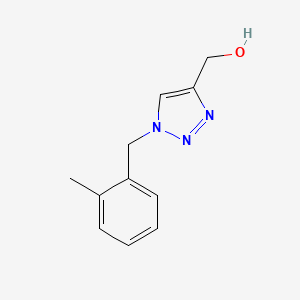
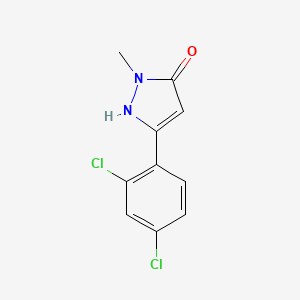
![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)
